Riluzole

Vue d'ensemble

Description

Le riluzole est un médicament principalement utilisé pour traiter la sclérose latérale amyotrophique (SLA), une maladie neurodégénérative progressive qui affecte les cellules nerveuses du cerveau et de la moelle épinière . Il appartient à la classe des benzothiazoles et agit comme un antagoniste du glutamate . Le this compound a été montré pour prolonger la survie et retarder le besoin de ventilation chez les patients atteints de SLA .

Mécanisme D'action

Target of Action

Riluzole, a member of the benzothiazole class, is primarily targeted at glutamate receptors . Glutamate is a major excitatory neurotransmitter in the central nervous system (CNS). Overactivation of glutamate receptors can lead to excitotoxicity, a process that damages or kills neurons and is implicated in a variety of neurological disorders .

Mode of Action

It is known to have an inhibitory effect on glutamate release, possibly through inactivation of voltage-dependent sodium channels on glutamatergic nerve terminals . Additionally, it can interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the release of glutamic acid, blocking the excitotoxic effects that can lead to neuronal injury . It also interferes with growth signaling pathways, calcium homeostasis, and glutathione synthesis . Furthermore, it can affect the generation of reactive oxygen species and the integrity of DNA .

Pharmacokinetics

This compound is well-absorbed, with an average absolute oral bioavailability of about 60% . Its pharmacokinetics are susceptible to a high degree of variability due to factors such as presystemic metabolism, polymorphic hepatic metabolism, and extra-hepatic metabolism . A high-fat meal decreases absorption, reducing the area under the curve (AUC) by about 20% and peak blood levels by about 45% . The mean elimination half-life of this compound is 12 hours .

Result of Action

This compound has been shown to be neuroprotective in various in vivo experimental models of neuronal injury involving excitotoxic mechanisms . It has been proven effective as an anti-neoplastic drug in cancers of various tissue origins, including the skin, breast, pancreas, colon, liver, bone, brain, lung, and nasopharynx . It can block cell proliferation and/or induce cell death .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of a high-fat meal can decrease the absorption of the drug . Genetic predisposition or environmental factors can make motor neurons more vulnerable to injury by glutamate . The influence of the P-glycoprotein (P-gp) efflux pump at the blood-brain barrier may cause variable uptake of the drug into the brain .

Analyse Biochimique

Biochemical Properties

Riluzole interacts with several enzymes, proteins, and other biomolecules. Its pharmacological properties include an inhibitory effect on glutamate release (activation of glutamate reuptake), inactivation of voltage-dependent sodium channels, and the ability to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors .

Cellular Effects

This compound has been shown to block cell proliferation and induce cell death in cancer cells . It interferes with glutamate secretion, growth signaling pathways, Ca2+ homeostasis, glutathione synthesis, reactive oxygen species generation, and integrity of DNA, as well as autophagic and apoptotic pathways .

Molecular Mechanism

This compound preferentially blocks TTX-sensitive sodium channels, which are associated with damaged neurons . It has also been reported to directly inhibit the kainate and NMDA receptors . The drug has also been shown to postsynaptically potentiate GABA A receptors via an allosteric binding site .

Temporal Effects in Laboratory Settings

In a study of Alzheimer’s disease, this compound was found to slow the decline of cerebral glucose metabolism over a period of 6 months . This suggests that this compound may have long-term effects on cellular function in certain contexts.

Dosage Effects in Animal Models

In animal models of Parkinson’s disease, this compound has been shown to counteract toxin-induced degeneration of nigro-striatal neurons . In another study, this compound was administered at a dose of 10 mg/kg orally twice daily, which significantly attenuated locomotor alterations produced by a toxin .

Metabolic Pathways

This compound is extensively metabolized to six major and several minor metabolites, primarily through hepatic metabolism involving cytochrome P450–dependent hydroxylation and glucuronidation .

Transport and Distribution

This compound is well-absorbed, with an average absolute oral bioavailability of about 60% . A high-fat meal decreases absorption, reducing the area under the curve (AUC) by about 20% and peak blood levels by about 45% .

Subcellular Localization

This compound has been shown to cause the translocation of Yes-associated protein (YAP) from the cytoplasm to the nucleus, indicating a role for YAP in apoptosis . This suggests that this compound may influence the subcellular localization of certain proteins, thereby affecting their activity or function.

Méthodes De Préparation

Le riluzole peut être synthétisé par diverses méthodes. Un processus efficace implique la réaction de la 4-trifluorométhoxyaniline avec un sel de thiocyanate et un oxydant inorganique ou organique dans une solution d'acide acétique . Cette méthode évite l'utilisation de brome toxique, qui était auparavant utilisé dans les méthodes plus anciennes . Les conditions de réaction impliquent généralement des températures modérées et des niveaux de pH contrôlés pour assurer un rendement élevé et une pureté du produit final .

Analyse Des Réactions Chimiques

Le riluzole subit plusieurs types de réactions chimiques, notamment :

Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cela soit moins fréquent dans les applications pratiques.

Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant son groupe trifluorométhoxy.

Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation et divers agents réducteurs pour les réactions de réduction. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Médecine : Au-delà de son utilisation dans le traitement de la SLA, le this compound a été étudié pour son potentiel dans le traitement d'autres maladies neurodégénératives, telles que la maladie d'Alzheimer et la maladie de Huntington.

Biologie : Le this compound est utilisé dans la recherche pour étudier les mécanismes de neuroprotection et de neurodégénérescence.

Mécanisme d'action

Le this compound exerce ses effets par plusieurs mécanismes :

Inhibition de la libération de glutamate : Le this compound inhibe la libération de glutamate, un neurotransmetteur qui peut provoquer une excitotoxicité et des dommages neuronaux lorsqu'il est présent en excès.

Blocage des canaux sodiques : Le composé bloque les canaux sodiques dépendants du voltage, réduisant l'excitabilité neuronale et protégeant les neurones des dommages.

Modulation des récepteurs : Le this compound a été montré pour moduler divers récepteurs, y compris les récepteurs du kainate et du NMDA, bien que ses sites de liaison exacts soient encore en cours d'investigation.

Applications De Recherche Scientifique

Riluzole has a wide range of scientific research applications:

Medicine: Beyond its use in treating ALS, this compound has been investigated for its potential in treating other neurodegenerative diseases, such as Alzheimer’s disease and Huntington’s disease.

Biology: this compound is used in research to study the mechanisms of neuroprotection and neurodegeneration.

Comparaison Avec Des Composés Similaires

Le riluzole est souvent comparé à d'autres agents neuroprotecteurs, tels que :

La particularité du this compound réside dans son mécanisme d'action multiforme, ciblant à la fois la libération de glutamate et les canaux sodiques, ce qui offre un effet neuroprotecteur plus large par rapport aux autres composés .

Propriétés

IUPAC Name |

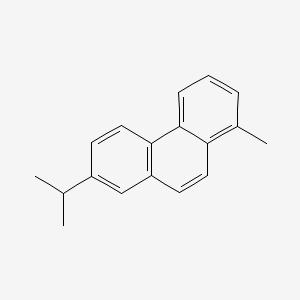

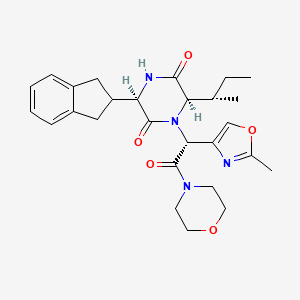

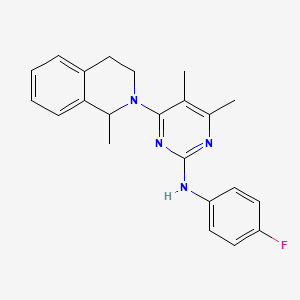

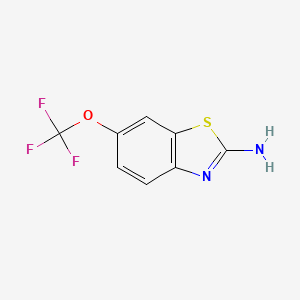

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALBRSUTCGOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045192 | |

| Record name | 6-(Trifluoromethoxy)-2-Benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

22.1 [ug/mL] (The mean of the results at pH 7.4), 3.95e-02 g/L | |

| Record name | SID855844 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mode of action of riluzole is unknown. Its pharmacological properties include the following, some of which may be related to its effect: 1) an inhibitory effect on glutamate release (activation of glutamate reuptake), 2) inactivation of voltage-dependent sodium channels, and 3) ability to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors. | |

| Record name | Riluzole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1744-22-5 | |

| Record name | Riluzole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1744-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riluzole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001744225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riluzole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | riluzole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | riluzole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoromethoxy)-2-Benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzothiazolamine, 6-(trifluoromethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LJ087RS6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C | |

| Record name | Riluzole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the precise mechanism remains unclear, Riluzole is thought to primarily act by inhibiting the release of glutamate, a neurotransmitter. [] It also shows effects on sodium channels and may enhance glutamate transporter activity. [, ]

ANone: Excessive glutamate can lead to excitotoxicity, a process that damages neurons. By reducing glutamate release, this compound helps protect neurons from this damage. []

ANone: Yes, in vitro studies suggest this compound can also modulate calcium-activated potassium channels, voltage-gated calcium channels, and even voltage-gated potassium channels at varying concentrations. [, ]

ANone: this compound reduces glutamate release pre-synaptically, thereby reducing the activation of post-synaptic glutamate receptors. [] There's also evidence it might decrease the sensitivity of these receptors post-synaptically. []

ANone: this compound has a molecular formula of C8H5F3N2OS and a molecular weight of 234.2 g/mol. [Not explicitly stated in provided abstracts but can be calculated from the chemical name]

ANone: While the provided abstracts don't detail specific spectroscopic data, a study mentions utilizing HPLC with ultraviolet detection at 264 nm for this compound analysis. [] This suggests a significant absorbance peak for the molecule at that wavelength.

ANone: While the provided abstracts don't explicitly detail computational studies, one mentions using Bayesian fitting for estimating this compound clearance from serum drug concentrations. [] This suggests computational modeling is likely employed in pharmacokinetic studies of this compound.

ANone: The provided abstracts primarily focus on this compound itself and don't delve into SAR studies with its analogs or derivatives.

ANone: Research indicates that this compound is susceptible to degradation under alkaline and oxidative conditions. [] Development of stability-indicating HPLC methods is crucial for monitoring its degradation and ensuring pharmaceutical quality.

ANone: this compound exhibits approximately 90% absorption after oral administration, with a bioavailability of 60%. []

ANone: this compound extensively binds to plasma proteins, particularly lipoproteins and albumin. [] It also readily crosses the blood-brain barrier, achieving concentrations in the brain several times higher than in plasma. []

ANone: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2, with CYP1A1 potentially playing a role extrahepatically. [, , ]

ANone: this compound is primarily eliminated through the kidneys, mainly in the form of metabolites. []

ANone: Studies in mice show that high doses of minocycline (170 mg/kg) can significantly increase this compound's concentration in the brain and potentially induce neuromuscular toxicity. [] This interaction might be relevant to clinical trials evaluating their combined use in ALS.

ANone: Researchers have employed various cell-based assays, including cell viability, apoptosis, cell cycle analysis, migration, and invasion assays, to investigate this compound's effects on cancer cells. [, , , ]

ANone: Rodent models of various conditions, including ALS, traumatic brain injury, spinal cord injury, and cancer, have been utilized to investigate the effects of this compound. [, , , , , , , , , ]

ANone: Numerous clinical trials have evaluated this compound, primarily in ALS, but also in conditions like melanoma, traumatic spinal cord injury, obsessive-compulsive disorder, and Huntington's disease. [, , , , , , ]

ANone: The most frequently reported adverse effects of this compound include transient elevations in liver enzymes, asthenia, nausea, vomiting, diarrhea, anorexia, dizziness, vertigo, somnolence, and mouth paresthesia. []

ANone: While less common, serious adverse effects like neutropenia have been reported in a small number of patients taking this compound. []

ANone: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection is a widely employed technique for analyzing this compound in various matrices. [] Additionally, spectrophotometric methods, including first derivative and first derivative ratio spectrophotometry, have been explored for this compound quantification. []

ANone: Validation of analytical methods for this compound often involves assessing parameters such as accuracy, selectivity, sensitivity, and precision. [] These parameters are crucial for ensuring the reliability and reproducibility of analytical results.

ANone: While not a primary focus of the provided abstracts, one study mentions this compound's ability to increase intratumoral CD8+ T cells in a colon cancer mouse model. [] This suggests potential immunomodulatory effects that warrant further investigation.

ANone: Research indicates that this compound is a substrate for P-glycoprotein (P-gp), a transporter protein at the blood-brain barrier. [] This interaction has implications for its brain distribution and potential drug interactions.

ANone: While the provided abstracts don't detail specific induction or inhibition effects, this compound's metabolism by CYP1A2 suggests potential for drug interactions with other CYP1A2 substrates or inhibitors. [, ]

ANone: this compound received FDA approval for the treatment of amyotrophic lateral sclerosis (ALS) in 1995. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.